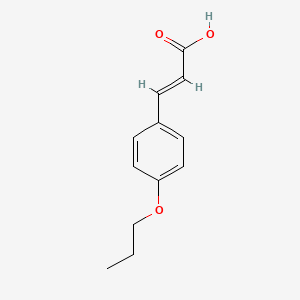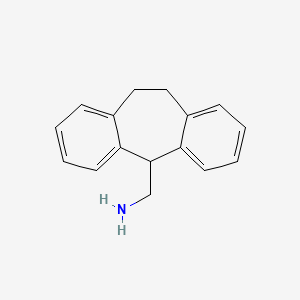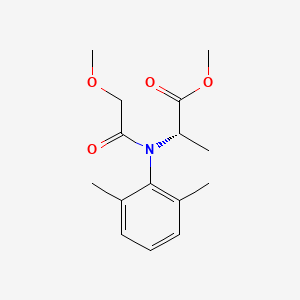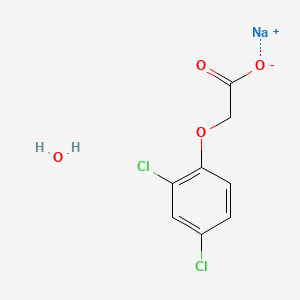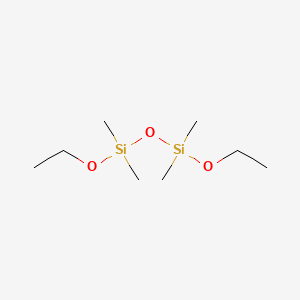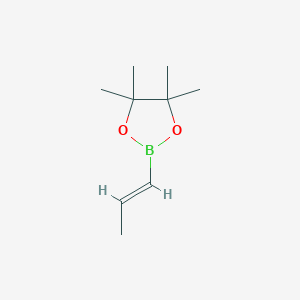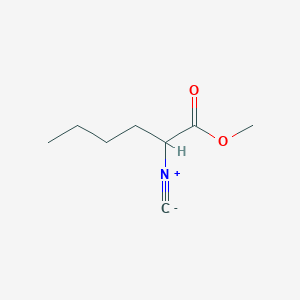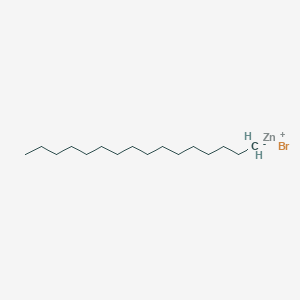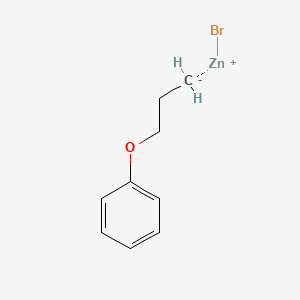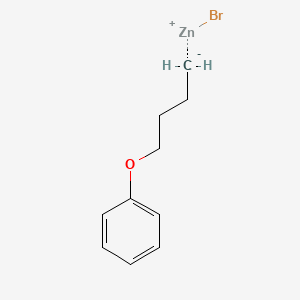
4-Phenoxybutylzinc bromide
Overview
Description
4-Phenoxybutylzinc bromide is a chemical compound with the molecular formula C10H13BrOZn . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 zinc atom . The molecular weight is approximately 294.5 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in various types of reactions. For instance, bromination reactions are common in organic chemistry .Scientific Research Applications
Ion-Pair HPLC Method Development
"4-Phenoxybutylzinc bromide" and its derivatives are used in developing high-performance liquid chromatography (HPLC) methods. A study by Almási, Fischer, & Perjési (2006) discusses a simple and rapid ion-pair HPLC method for quantitating 4-nitrophenol and its conjugates, highlighting the compound's role in chromatographic analyses.
Environmental Impact Analysis
Research by Pan & Zhang (2013) delves into the formation of brominated disinfection byproducts in chlorinated drinking water, indicating the environmental implications of compounds like "this compound".
Endocrine-Disrupting Chemicals Synthesis
Boehme et al. (2010) focus on synthesizing various nonylphenol isomers, including derivatives of "this compound", for biological and environmental studies. These compounds are critical in understanding the environmental impact of endocrine-disrupting chemicals (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
UV/Persulfate Treatment in Water Purification
Research by Wang, An, Shao, Gao, Du, & Xu (2020) investigates the effects of bromide in the UV/persulfate treatment process, showing the significance of brominated compounds in advanced oxidation processes for water purification.
Formation of Halogenated Byproducts
Kawakami, Nishi, Kishi, & Onodera (2009) study the formation of polybrominated and polychlorinated ethylphenoxyethylphenols during the chlorination of 4-ethylphenol solutions, indicating the role of brominated compounds like "this compound" in the formation of various byproducts (Kawakami, Nishi, Kishi, & Onodera, 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound typically involves its interaction with its targets and any resulting changes. This could include binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway .
Biochemical Pathways
The specific biochemical pathways affected by 4-Phenoxybutylzinc bromide are currently unknown . Biochemical pathways are sequences of chemical reactions occurring within a cell . They can be affected by various factors, including the presence of certain compounds .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound .
Properties
IUPAC Name |
bromozinc(1+);butoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCZGSEOCBABE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


